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molecular formula C12H20O4 B8514107 Dimethyl 4,4-dimethylcyclohexane-1,1-dicarboxylate

Dimethyl 4,4-dimethylcyclohexane-1,1-dicarboxylate

Cat. No. B8514107
M. Wt: 228.28 g/mol
InChI Key: KOKXTFSZCRDWND-UHFFFAOYSA-N
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Patent
US07332485B2

Procedure details

To a solution of dimethyl 4,4-dimethyl-cyclohexane-1,1-dicarboxylate (5.23 g, 22.9 mmol) in diethyl ether (250 mL) at −78° C. under a nitrogen atmosphere was added diisobutylaluminum hydride (1.5M in toluene, 30.6 mL, 45.9 mmol) dropwise. After 2.5 h, the reaction mixture was quenched with a mixture of methanol (75 mL) and water (75 mL). The mixture was filtered through Celite@ and the aqueous phase was extracted with diethyl ether (100 mL×5), was dried (MgSO4) and was evaporated in vacuo to yield the title compound which was used without further purification. MH+199.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
30.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH2:7][CH2:6][C:5]([C:12](OC)=[O:13])([C:8]([O:10][CH3:11])=[O:9])[CH2:4][CH2:3]1.[H-].C([Al+]CC(C)C)C(C)C>C(OCC)C>[CH3:11][O:10][C:8]([C:5]1([CH:12]=[O:13])[CH2:6][CH2:7][C:2]([CH3:16])([CH3:1])[CH2:3][CH2:4]1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
5.23 g
Type
reactant
Smiles
CC1(CCC(CC1)(C(=O)OC)C(=O)OC)C
Name
Quantity
30.6 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a mixture of methanol (75 mL) and water (75 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite@
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether (100 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(=O)C1(CCC(CC1)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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